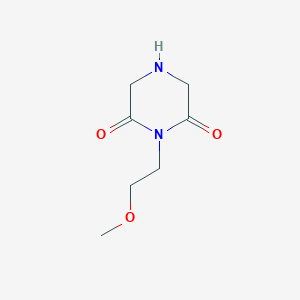

1-(2-Methoxyethyl)piperazine-2,6-dione

Description

BenchChem offers high-quality 1-(2-Methoxyethyl)piperazine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)piperazine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-3-2-9-6(10)4-8-5-7(9)11/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHLRIMKSLEMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630780 | |

| Record name | 1-(2-Methoxyethyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841274-04-2 | |

| Record name | 1-(2-Methoxyethyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-(2-Methoxyethyl)piperazine-2,6-dione: A Key Intermediate in Modern Drug Discovery

Abstract

The piperidine-2,6-dione motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules, including notable therapeutics in targeted protein degradation.[1] The strategic N-1 substitution of this heterocyclic system allows for fine-tuning of physicochemical properties and provides a critical vector for conjugation to other molecular entities. This guide presents an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 1-(2-Methoxyethyl)piperazine-2,6-dione, a versatile intermediate for drug development. We will detail a robust two-step synthetic pathway, explain the causal logic behind key procedural choices, and provide a self-validating framework of analytical techniques—including NMR, MS, and FTIR spectroscopy, alongside HPLC for purity assessment—to ensure the compound's identity, structure, and quality.

Strategic Importance and Rationale

The piperazine-2,6-dione ring system is a cyclic diamide that presents a conformationally constrained scaffold. This structural rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. The introduction of the 2-methoxyethyl group at the N-1 position serves a dual purpose: it enhances solubility through the ether linkage and provides a terminal functional group that is relatively inert, preventing unwanted side reactions while subtly modulating the electronic and steric profile of the molecule.

Understanding the synthesis and quality control of such intermediates is not merely a routine task; it is a strategic decision that directly impacts the cost, scalability, and regulatory success of a drug development program.[2] This guide is designed for researchers and process chemists to establish a reliable and well-characterized supply of this key building block.

Synthetic Pathway: A Two-Step Approach

The most logical and atom-economical approach to 1-(2-Methoxyethyl)piperazine-2,6-dione is a two-step process involving the initial synthesis of an acyclic precursor, N-(2-Methoxyethyl)iminodiacetic acid, followed by a dehydration-mediated cyclization. This strategy avoids the complexities of direct alkylation onto a pre-formed piperazine-2,6-dione ring, which can suffer from poor reactivity and side reactions.

Caption: Overall synthetic workflow for 1-(2-Methoxyethyl)piperazine-2,6-dione.

Step 1: Synthesis of N-(2-Methoxyethyl)iminodiacetic acid

The foundational step is the double N-alkylation of 2-methoxyethylamine with a carboxymethyl equivalent. While various methods exist for creating iminodiacetic acid derivatives[3][4], the use of sodium chloroacetate in an aqueous medium offers a scalable, cost-effective, and safe option.

Causality Behind Experimental Choices:

-

Reagents: 2-methoxyethylamine serves as the nitrogen backbone. Sodium chloroacetate provides the two "acetic acid arms."

-

Solvent & pH Control: The reaction is run in water for safety, cost, and environmental considerations. A base (like sodium hydroxide) is added incrementally to neutralize the HCl formed during the alkylation, driving the reaction to completion and keeping the amine nucleophilic. Maintaining a pH between 9-11 is critical; too low, and the amine is protonated and non-reactive; too high, and competing hydrolysis of chloroacetate becomes significant.

Experimental Protocol: N-(2-Methoxyethyl)iminodiacetic acid

-

To a stirred solution of 2-methoxyethylamine (1.0 eq.) in deionized water, add sodium chloroacetate (2.2 eq.).

-

Adjust the pH of the solution to 10.5 with a 50% (w/w) aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to 60-70°C and maintain this temperature.

-

Continuously monitor the pH and maintain it between 10.0 and 10.5 by the controlled addition of 50% NaOH solution for 4-6 hours.

-

After the reaction is complete (as monitored by HPLC or the cessation of NaOH consumption), cool the mixture to room temperature.

-

Acidify the solution to pH 2.0 with concentrated hydrochloric acid to precipitate the product.

-

Cool the mixture to 0-5°C, stir for 1 hour, and collect the white precipitate by filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield N-(2-Methoxyethyl)iminodiacetic acid.

Step 2: Cyclization to 1-(2-Methoxyethyl)piperazine-2,6-dione

The cyclization of the diacid intermediate to form the six-membered imide ring is achieved through thermal dehydration. This method is often preferred in process chemistry for its simplicity, as it avoids the use of costly coupling reagents and simplifies product purification.

Causality Behind Experimental Choices:

-

Method: High-temperature heating drives off two molecules of water to form the two amide bonds of the cyclic imide. This is a classic and robust method for the formation of stable six-membered rings.

-

Vacuum: Applying a vacuum during the latter part of the heating cycle helps to efficiently remove water, driving the equilibrium towards the product and preventing potential hydrolytic reversion.

Experimental Protocol: 1-(2-Methoxyethyl)piperazine-2,6-dione

-

Place the dry N-(2-Methoxyethyl)iminodiacetic acid (1.0 eq.) into a round-bottom flask equipped for distillation.

-

Heat the solid under a nitrogen atmosphere to 180-200°C. The solid will melt and begin to evolve water.

-

Maintain this temperature for 2-3 hours, during which time water will distill from the reaction mixture.

-

Apply a mild vacuum for the final hour of heating to ensure complete removal of water.

-

Cool the reaction mixture to room temperature. The resulting crude product, a viscous oil or low-melting solid, can be purified.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield the pure 1-(2-Methoxyethyl)piperazine-2,6-dione.

Comprehensive Characterization and Quality Control

The confirmation of a molecule's structure and purity is non-negotiable in pharmaceutical development.[5][6] A suite of orthogonal analytical techniques must be employed to provide a self-validating data package.

Caption: Interrelation of analytical techniques for product validation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.[7] A well-developed method can separate the final product from starting materials, intermediates, and by-products.

Protocol: Reverse-Phase HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 water/acetonitrile mixture.

| Parameter | Condition | Rationale |

| Column | C18 (Reverse-Phase) | Good retention for moderately polar organic molecules. |

| Mobile Phase | Water/Acetonitrile with TFA | Standard mobile phase for good peak shape and resolution. |

| Detection | 210 nm (Low UV) | The molecule lacks a strong chromophore; detection relies on the amide bonds. |

| Purity Spec. | ≥98% (area normalisation) | A common specification for an advanced intermediate. |

Structural Elucidation by Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.[8]

| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | ||||

| Assignment | Structure Position | Expected δ (ppm) | Multiplicity | Integration |

| -OCH₃ | Methoxy Protons | ~3.35 | Singlet (s) | 3H |

| -CH₂-O- | Methylene (adjacent to O) | ~3.55 | Triplet (t) | 2H |

| -N-CH₂- | Methylene (adjacent to N) | ~3.65 | Triplet (t) | 2H |

| Ring Protons | Piperazine Ring CH₂ | ~3.40 | Singlet (s) | 4H |

| ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) | |

| Assignment | Expected δ (ppm) |

| C=O | ~168 |

| -OCH₃ | ~59 |

| -CH₂-O- | ~70 |

| -N-CH₂- | ~50 |

| Ring CH₂ | ~48 |

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[9]

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule.

-

Expected Molecular Ion:

-

Formula: C₇H₁₂N₂O₃

-

Exact Mass: 172.0848

-

Observed Ion [M+H]⁺: m/z 173.0921

-

-

Key Fragmentation: A primary fragmentation would be the cleavage of the N-CH₂ bond of the side chain, leading to a loss of the methoxyethyl group.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule.[10][11]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=O | Amide I Stretch | 1680 - 1720 (strong, sharp) | Confirms the presence of the dione carbonyls. |

| C-N | Amide Stretch | 1250 - 1350 | Indicates the amide linkages within the ring. |

| C-O-C | Ether Stretch | 1080 - 1150 (strong) | Confirms the presence of the methoxyethyl side chain. |

| C-H | Alkane Stretch | 2850 - 2960 | Corresponds to the aliphatic C-H bonds. |

Conclusion

This guide has outlined a robust and scalable synthesis for 1-(2-Methoxyethyl)piperazine-2,6-dione, a valuable intermediate for pharmaceutical research. By integrating causal explanations for procedural choices with a comprehensive and orthogonal analytical characterization strategy, we provide a framework that ensures both scientific integrity and practical applicability. The detailed protocols and expected analytical data serve as a reliable resource for researchers to produce and validate this compound, accelerating the journey of discovery and development.

References

-

Oomens, J., et al. (2013). Spectroscopic Identification of Cyclic Imide b2-Ions from Peptides Containing Gln and Asn Residues. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistryOpen. Available at: [Link]

-

Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

-

Inam, F. (2024). Analytical Techniques in Pharmaceutical Analysis. Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Buth, H. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

-

Gao, D., et al. (2020). Preparation of piperazine-2,6-dione 17. ResearchGate. Available at: [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

-

Seebacher, W., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

PharmTech. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine-2,6-dione. PubChem Compound Database. Available at: [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Seebacher, W., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

-

Kappe, C. O., et al. (2001). SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES. Organic Preparations and Procedures International. Available at: [Link]

-

Kamal, A., et al. (2014). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Available at: [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Available at: [Link]

-

Mary, M. B., et al. (2014). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Available at: [Link]

- Loder, D. J. (1998). Amino nitrile intermediate for the preparation of 2-hydroxyethyl iminodiacetic acid. Google Patents.

-

Durben, D. J., et al. (2001). PREPARATION OF IMINODIACETIC ACID COMPOUNDS FROM MONOETHANOLAMINE SUBSTRATES. European Patent Office. Available at: [Link]

-

Tunoori, A. R., et al. (2014). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relatives. Organic Letters. Available at: [Link]

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. PREPARATION OF IMINODIACETIC ACID COMPOUNDS FROM MONOETHANOLAMINE SUBSTRATES - Patent 1282596 [data.epo.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Piperazine-2,5-dione Analogs

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione core, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its rigid cyclic dipeptide structure offers a unique combination of metabolic stability, synthetic tractability, and the ability to present diverse pharmacophoric groups in a defined spatial orientation. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of novel piperazine-2,5-dione analogs, offering field-proven insights for researchers in drug discovery and development.

The Piperazine-2,5-dione Scaffold: A Foundation for Diverse Bioactivity

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are naturally occurring and synthetically accessible molecules that have demonstrated a remarkable breadth of biological activities.[1][2] Their constrained conformation allows for specific interactions with a variety of biological targets, leading to a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antidepressant properties.[1][3][4][5] The versatility of this scaffold lies in the ability to introduce a wide range of substituents at the C-3, C-6, N-1, and N-4 positions, enabling fine-tuning of their pharmacological profiles.

Synthesis of Novel Piperazine-2,5-dione Analogs: Strategies and a Representative Protocol

The synthesis of substituted piperazine-2,5-diones can be broadly approached through two main strategies: the cyclization of dipeptide precursors or the elaboration of a pre-formed piperazine-2,5-dione core.[6] Modern synthetic methodologies, such as the Ugi cascade reaction, have streamlined the synthesis of complex analogs from simple starting materials in a one-pot fashion.

Key Synthetic Approaches:

-

Cyclization of Dipeptides: This classical approach involves the formation of a linear dipeptide followed by an intramolecular cyclization to form the six-membered ring.

-

Building from the Core: This strategy utilizes a pre-existing piperazine-2,5-dione scaffold, which is then functionalized at various positions.

-

Ugi Multicomponent Reaction: This powerful one-pot reaction allows for the rapid assembly of complex piperazine-2,5-dione derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Detailed Experimental Protocol: Synthesis of a Tryptamine-Piperazine-2,5-dione Analog

This protocol outlines a representative one-pot, two-step synthesis of a tryptamine-piperazine-2,5-dione conjugate, a class of compounds that has shown promising anticancer activity.

Step 1: Ugi Four-Component Reaction

-

To a solution of tryptamine (1.0 mmol) in methanol (2.0 mL), add the desired aldehyde (1.0 mmol), isocyanide (1.0 mmol), and a carboxylic acid (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi product. This intermediate is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

-

Dissolve the crude Ugi product in a suitable solvent such as acetonitrile (3.0 mL).

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol).

-

Heat the reaction mixture in a sealed tube using microwave irradiation at 120 °C for 10-20 minutes.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired tryptamine-piperazine-2,5-dione analog.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Evaluating the Biological Activity: A Suite of In Vitro and In Vivo Assays

A comprehensive evaluation of the biological activity of novel piperazine-2,5-dione analogs requires a panel of well-established in vitro and in vivo assays. The choice of assays will be dictated by the intended therapeutic application.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of novel compounds against cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-2,5-dione analog for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The Griess assay is a simple and sensitive method to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere.

-

Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the piperazine-2,5-dione analog for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540-550 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

In Vivo Analgesic Activity: The Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of compounds in rodents.[6]

Protocol:

-

Animal Acclimatization: Acclimatize mice to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 1°C).

-

Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the piperazine-2,5-dione analog (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., morphine).

-

Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record their reaction times.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) to evaluate the analgesic activity.

In Vivo Antidepressant Activity: The Forced Swim Test

The forced swim test is a behavioral despair model used to screen for potential antidepressant activity in rodents.[3][7]

Protocol:

-

Apparatus: Use a transparent cylindrical container filled with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom.

-

Acclimatization: Allow the mice to acclimate to the testing room for at least 60 minutes before the test.

-

Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session. The first 2 minutes are considered a pre-test and are not scored.

-

Behavioral Scoring: During the final 4 minutes of the test, record the duration of immobility, which is defined as the time the mouse spends floating with only the movements necessary to keep its head above water.

-

Compound Administration: Administer the test compound at various doses prior to the test. A control group receives the vehicle, and a positive control group receives a known antidepressant (e.g., fluoxetine).

-

Data Analysis: Compare the duration of immobility between the treated groups and the control group. A significant decrease in immobility time suggests potential antidepressant activity.

Mechanism of Action: Unraveling the Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of piperazine-2,5-dione analogs is crucial for their rational design and development. Several studies have begun to elucidate the signaling pathways modulated by these compounds.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Some piperazine-substituted compounds have been shown to exert their anticancer effects by inhibiting this pathway.[2][9] Inhibition of PI3K and Akt phosphorylation can lead to the downregulation of downstream effectors, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by piperazine-2,5-dione analogs.

Data Presentation: Summarizing Key Findings

For clarity and ease of comparison, quantitative data from biological assays should be presented in a structured format.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Novel Piperazine-2,5-dione Analogs against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Analog A | A549 (Lung) | 15.2 ± 1.8 |

| Analog B | MCF-7 (Breast) | 8.5 ± 0.9 |

| Analog C | HCT116 (Colon) | 22.1 ± 2.5 |

| Doxorubicin | A549 (Lung) | 0.8 ± 0.1 |

Table 2: In Vivo Analgesic and Antidepressant Activity of a Lead Piperazine-2,5-dione Analog

| Assay | Dose (mg/kg) | Result |

| Hot Plate Test | 10 | 45% increase in latency |

| Forced Swim Test | 10 | 60% decrease in immobility |

Conclusion and Future Directions

The piperazine-2,5-dione scaffold continues to be a rich source of novel drug candidates with diverse biological activities. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this versatile class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways for a wider range of bioactive analogs to enable more targeted drug design. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical applications.

References

-

Analgesia Hot Plat Test. (n.d.). SlidePlayer. Retrieved from [Link]

-

Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2022, September 19). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. JoVE. Retrieved from [Link]

-

A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. (2024, November 15). JoVE. Retrieved from [Link]

-

Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

-

Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors. (2019). Evidence-Based Complementary and Alternative Medicine, 2019, 9369418. Retrieved from [Link]

-

Open-Space Forced Swim Model of Depression for Mice. (n.d.). Current Protocols in Neuroscience. Retrieved from [Link]

-

Hot plate test. (n.d.). In Wikipedia. Retrieved from [Link]

-

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024). Heliyon, 10(15), e32258. Retrieved from [Link]

-

Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023). Pharmaceuticals, 16(9), 1222. Retrieved from [Link]

-

Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. (2020). Journal of Cancer, 11(17), 5127–5136. Retrieved from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). International Journal of Molecular Sciences, 26(9), 3991. Retrieved from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). ResearchGate. Retrieved from [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). Journal of Medicinal Chemistry, 64(15), 11449–11475. Retrieved from [Link]

-

Bioactive derivatives of 2,5-diketopiperazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. Retrieved from [Link]

-

Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species. (2019). Marine Drugs, 17(10), 584. Retrieved from [Link]

-

2,5-Piperazinedione. (n.d.). PubChem. Retrieved from [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Current Organic Chemistry, 17(11), 1122–1147. Retrieved from [Link]

-

Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. (2024). Journal of Ethnopharmacology, 323, 117628. Retrieved from [Link]

-

Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. (2020). European Journal of Medicinal Chemistry, 199, 112384. Retrieved from [Link]

-

Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). ACS Omega, 7(43), 38787–38801. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unraveling the Molecular Blueprint: A Technical Guide to Discovering the Mechanism of Action of 1-(2-Methoxyethyl)piperazine-2,6-dione

Foreword: Charting a Course for a Novel Compound

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, from antipsychotic and antidepressant effects to anti-inflammatory and even targeted protein degradation capabilities.[1][2][3] The introduction of a 1-(2-methoxyethyl) substituent to this core presents a novel chemical entity, 1-(2-methoxyethyl)piperazine-2,6-dione, with an uncharacterized mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the molecular targets and cellular pathways of this and other novel small molecules. Our approach is not a rigid template but a dynamic, logic-driven workflow designed to build a self-validating case for the compound's MoA from the ground up.

Part 1: Foundational Insights through Phenotypic Screening

Before embarking on a quest for the direct molecular target, it is crucial to understand the compound's functional consequences at a cellular level. Phenotypic screening provides the initial "what," which guides the subsequent search for "how."

Rationale for Broad-Based Phenotypic Profiling

A broad-based phenotypic screen across a diverse panel of cell lines (e.g., cancer cell lines from different tissues, primary cells) is the logical first step. This approach maximizes the chances of observing a significant biological response and can provide initial clues about the compound's potential therapeutic area. High-content imaging is a particularly powerful tool at this stage, as it can simultaneously assess multiple phenotypic parameters such as cell proliferation, morphology, apoptosis, and cell cycle status.

Experimental Protocol: High-Content Cellular Profiling

-

Cell Line Panel Selection: Choose a panel of 20-50 cell lines representing various tissue origins and genetic backgrounds.

-

Compound Treatment: Treat cells with a range of concentrations of 1-(2-Methoxyethyl)piperazine-2,6-dione (e.g., from 10 nM to 100 µM) for a defined period (e.g., 24, 48, and 72 hours).

-

Staining: Following treatment, fix and stain the cells with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and a marker for mitochondrial membrane potential).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify various phenotypic parameters.

| Parameter Quantified | Potential Implication |

| Cell Count | Cytostatic or cytotoxic effects |

| Nuclear Size and Shape | Cell cycle arrest, genotoxicity |

| Actin Cytoskeleton Integrity | Effects on cell motility, adhesion |

| Mitochondrial Membrane Potential | Mitochondrial dysfunction, apoptosis |

Part 2: The Hunt for the Molecular Target

With a defined cellular phenotype in hand, the next critical phase is the identification of the direct molecular target(s) of 1-(2-Methoxyethyl)piperazine-2,6-dione. A multi-pronged approach, employing both affinity-based and label-free methods, is essential for robust target identification.[4][5][6]

Affinity-Based Target Identification: Leveraging Molecular Interactions

Affinity-based methods rely on using a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.[4][5]

This technique involves immobilizing the compound of interest on a solid support (e.g., beads) to capture its protein targets from cell lysates.[7][8]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for affinity-based target identification.

Protocol: On-Bead Affinity Matrix Pulldown

-

Probe Synthesis: Synthesize an analog of 1-(2-Methoxyethyl)piperazine-2,6-dione with a linker at a position that does not interfere with its biological activity. This linker will be used to attach the molecule to beads.

-

Immobilization: Covalently attach the functionalized analog to a solid support, such as agarose beads.[4]

-

Competition Binding: Incubate the compound-immobilized beads with cell lysate in the presence and absence of an excess of the free, unmodified 1-(2-Methoxyethyl)piperazine-2,6-dione.[7]

-

Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: True targets will be present in the eluate from the beads incubated without the free compound but absent or significantly reduced in the eluate from the beads incubated with the free compound competitor.

Photoaffinity labeling offers an alternative where a photoreactive group is incorporated into the small molecule.[9] Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its identification.[9]

Label-Free Target Identification: Observing Compound Effects in a Native Environment

Label-free methods avoid chemical modification of the compound, thus preserving its native interactions.[4]

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[10][11][12][13] This change in stability can be detected by heating intact cells or cell lysates and measuring the amount of soluble protein remaining at different temperatures.[11][12]

Experimental Workflow: CETSA

Caption: CRISPR-Cas9 workflow for target validation.

Protocol: CRISPR-Cas9 Knockout and Phenotypic Analysis

-

sgRNA Design: Design and validate single guide RNAs (sgRNAs) that target the gene of the putative target protein.

-

Transfection and Selection: Introduce the sgRNAs and Cas9 nuclease into the cells of interest and select for cells with successful gene editing.

-

Verification: Confirm the knockout of the target protein at the genomic and protein levels.

-

Phenotypic Comparison: Compare the phenotype of the knockout cells to that of wild-type cells treated with 1-(2-Methoxyethyl)piperazine-2,6-dione. A similar phenotype provides strong evidence for target validation.

-

Resistance Assay: If the compound has a cytotoxic or cytostatic effect, the knockout of its target should confer resistance to the compound.

Biochemical and Biophysical Validation

In vitro assays using purified proteins can confirm a direct interaction between the compound and its putative target and quantify the binding affinity.

| Assay | Principle | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding | Binding affinity (Kd), stoichiometry, thermodynamics |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein | Binding kinetics (kon, koff), binding affinity (Kd) |

| Enzymatic Assays | Measures the effect of the compound on the activity of an enzyme target | IC50/EC50, mechanism of inhibition/activation |

Part 4: Elucidating Downstream Signaling Pathways

Once the direct target is validated, the final piece of the puzzle is to understand how the interaction between 1-(2-Methoxyethyl)piperazine-2,6-dione and its target leads to the observed cellular phenotype. This involves mapping the downstream signaling pathways. [14][15]

Phosphoproteomics: A Global View of Signaling Changes

Many signaling pathways are regulated by protein phosphorylation. Phosphoproteomics provides a global, unbiased view of the changes in protein phosphorylation upon compound treatment.

Protocol: Phosphoproteomic Analysis

-

Treatment and Lysis: Treat cells with 1-(2-Methoxyethyl)piperazine-2,6-dione and a vehicle control for a short duration (e.g., 15, 30, 60 minutes). Lyse the cells under conditions that preserve phosphorylation.

-

Enrichment: Enrich for phosphopeptides from the protein digest using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.

-

Bioinformatic Analysis: Use pathway analysis software to identify the signaling pathways that are significantly altered by the compound.

Targeted Pathway Analysis

Based on the phosphoproteomics data and the identity of the target, specific pathways can be investigated in more detail using targeted approaches like Western blotting with phospho-specific antibodies.

Example Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for 1-(2-Methoxyethyl)piperazine-2,6-dione.

Conclusion: A Pathway to Mechanistic Clarity

The journey to elucidate the mechanism of action of a novel compound like 1-(2-Methoxyethyl)piperazine-2,6-dione is a systematic process of hypothesis generation and rigorous testing. By integrating broad phenotypic screening, multi-pronged target identification, robust genetic and biochemical validation, and comprehensive pathway analysis, researchers can build a cohesive and scientifically sound understanding of a compound's molecular blueprint. This in-depth knowledge is not merely an academic exercise; it is the fundamental basis for the rational development of new therapeutics.

References

- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (n.d.). Vertex AI Search.

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023, October 10). PubMed Central.

- Validating cancer drug targets - PubMed. (2006, May 25). PubMed.

- Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - NIH. (n.d.). NIH.

- Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). ResearchGate.

- Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Broad Institute.

- CRISPR-Cas9 screening for target identification. - Horizon Discovery. (n.d.). Horizon Discovery.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Bio-protocol.

- Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. (2015, November 5). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.). ACS Chemical Biology.

- Affinity chromatography-based proteomics for drug target deconvolution.... - ResearchGate. (n.d.). ResearchGate.

- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation - Journal of Biomedicine and Biochemistry. (2024, December 13). Journal of Biomedicine and Biochemistry.

- Target Validation for Cancer Therapy - Alfa Cytology. (n.d.). Alfa Cytology.

- Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome- - mediaTUM. (n.d.). mediaTUM.

- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2025, August 6). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.

- Hitting the right target – validating new approaches for innovative cancer drugs. (2014, October 10). Hitting the right target – validating new approaches for innovative cancer drugs.

- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19). UKM Medical Molecular Biology Institute.

- A Pipeline for Drug Target Identification and Validation - PMC - PubMed Central - NIH. (n.d.). NIH.

- Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. (n.d.). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP.

- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (n.d.). ACS Publications.

- Validating cancer drug targets - Johns Hopkins University. (2006, May 25). Johns Hopkins University.

- Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC - NIH. (n.d.). NIH.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). NCBI.

- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). PubMed Central.

- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023, October 30). PMC.

- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed. (n.d.). PubMed.

- A brief introduction to chemical proteomics for target deconvolution - PubMed. (n.d.). PubMed.

- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). News-Medical.Net.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9). Annual Reviews.

- Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed. (n.d.). PubMed.

- Signal Pathways in Drug Discovery | Computational Chemistry | Blog - Life Chemicals. (2023, September 26). Life Chemicals.

- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020, December 15). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.

- Piperazine - Wikipedia. (n.d.). Wikipedia.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.). PubMed.

- Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed. (n.d.). PubMed.

- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (n.d.). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells.

- GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors | ACS Omega. (2026, January 21). ACS Omega.

- Construction of a Novel Prognostic Model in TACE on insulin resistance | JHC. (2026, January 21). JHC.

- A novel approach for target deconvolution from phenotype-based screening using knowledge graph - PubMed Central. (2025, January 18). PubMed Central.

- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (n.d.). NIH.

- 1-(2-Methoxyethyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.). thermofisher.com.

- 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem. (n.d.). PubChem.

- 1-(2-Methoxyethyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). 1-(2-Methoxyethyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals.

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea, - ChemRxiv. (n.d.). ChemRxiv.

- 1-(2-Methoxyethyl)piperazine 97 13484-40-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

- 1. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. annualreviews.org [annualreviews.org]

- 14. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifechemicals.com [lifechemicals.com]

The Rising Therapeutic Promise of Substituted Piperazine-2,6-diones: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

The piperazine-2,6-dione core, a deceptively simple heterocyclic structure, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent conformational rigidity, synthetic tractability, and capacity for diverse substitutions have propelled its derivatives into the forefront of therapeutic research. This guide provides an in-depth exploration of the burgeoning therapeutic potential of substituted piperazine-2,6-diones, with a primary focus on their applications in oncology and neuroscience. We will delve into the core mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

The Piperazine-2,6-dione Core: A Foundation for Diverse Biological Activity

The six-membered ring of piperazine-2,6-dione, with its two nitrogen atoms and two carbonyl groups, provides a unique combination of hydrogen bond donors and acceptors, as well as sites for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this scaffold have shown significant promise as anticancer agents and atypical antipsychotics.

Therapeutic Landscape: Oncology and Beyond

Anticancer Potential: Inducing Programmed Cell Death

A significant body of research highlights the potent anticancer activity of substituted piperazine-2,6-diones.[1][2][3] A primary mechanism of action is the induction of caspase-dependent apoptosis in cancer cells.[4][5] These compounds have been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[4][5]

The cytotoxic effects of these compounds are often selective for cancer cells, with lower toxicity observed in normal cell lines.[6] This selectivity is a crucial aspect of their therapeutic potential, promising a wider therapeutic window.

Key Experimental Protocols for Investigation

A rigorous and well-defined experimental workflow is paramount to successfully investigating the therapeutic potential of novel piperazine-2,6-dione derivatives. This section provides detailed, field-proven protocols for their synthesis and biological evaluation.

Synthesis of Substituted Piperazine-2,6-diones

The synthesis of substituted piperazine-2,6-diones can be achieved through various routes. A common and effective method involves the condensation of iminodiacetic acid derivatives with primary amines.[7] Another practical approach involves the reaction of substituted methyl acetates and acrylamides under transition-metal-free conditions.[1]

Detailed Protocol for the Synthesis of 4-Substituted Piperazine-2,6-diones:

This protocol is adapted from a procedure utilizing carbonyldiimidazole (CDI) as a cyclizing agent.[8]

Materials:

-

Appropriately substituted N-Boc-iminodiacetic acid

-

Benzylamine (or other primary amine)

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Standard workup and purification reagents (ethyl acetate, brine, magnesium sulfate)

Step-by-Step Procedure:

-

Boc-Protection: To a solution of iminodiacetic acid in a mixture of THF and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 72 hours. After reaction completion, perform an aqueous workup and extract the product.

-

Amide Formation: Dissolve the Boc-protected iminodiacetic acid in a mixture of ACN and THF. Add CDI (1.0 eq) and reflux for 60 minutes. Cool the reaction mixture and add the desired primary amine (e.g., benzylamine). Reflux for another 60 minutes.

-

Cyclization: To the same reaction mixture, add a second portion of CDI (2.0 eq) and reflux for 18 hours.

-

Purification: After cooling, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the N-Boc-4-substituted-piperazine-2,6-dione.

-

Boc-Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature for 24 hours. Remove the solvent and excess TFA under reduced pressure to yield the desired 4-substituted-piperazine-2,6-dione.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 4-substituted piperazine-2,6-diones.

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Detailed Protocol for MTT Assay:

Materials:

-

Complete cell culture medium

-

Substituted piperazine-2,6-dione compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

-

96-well microplates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be around 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Detailed Protocol for Annexin V/PI Staining:

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Step-by-Step Procedure:

-

Cell Harvesting: After treating the cells with the piperazine-2,6-dione derivatives for the desired time, harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Interpretation of Results:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

In Vivo Evaluation of Anticancer Efficacy: Xenograft Tumor Models

Xenograft models are crucial for assessing the in vivo anticancer activity of promising compounds.[12][13]

Detailed Protocol for a Subcutaneous Xenograft Model:

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Matrigel (optional, to enhance tumor take rate)

-

Test compound formulated in a suitable vehicle

-

Positive control drug (e.g., oxaliplatin)[14]

-

Calipers for tumor measurement

Step-by-Step Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

-

Treatment Administration: Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal, oral) according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 1/2 * (length × width²)).[13]

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

Diagram of the In Vivo Experimental Workflow:

Caption: Workflow for in vivo anticancer efficacy testing.

Structure-Activity Relationship (SAR) Insights

Anticancer Piperazine-2,6-diones

The anticancer activity of piperazine-2,6-diones is highly dependent on the nature and position of the substituents.

Table 1: SAR of Anticancer Piperazine-2,6-dione Derivatives

| Compound ID | R1-Substituent (Position 1) | R2-Substituent (Position 4) | Target Cell Line | IC50/GI50 (µM) | Reference |

| PCC | (Structure not fully disclosed) | (Structure not fully disclosed) | SNU-475 (Liver Cancer) | 6.98 | [2] |

| PCC | (Structure not fully disclosed) | (Structure not fully disclosed) | SNU-423 (Liver Cancer) | 7.76 | [2] |

| C505 | (Structure not fully disclosed) | (Structure not fully disclosed) | K562 (Leukemia) | 0.16 | [5] |

| C505 | (Structure not fully disclosed) | (Structure not fully disclosed) | HeLa (Cervical Cancer) | 0.06 | [5] |

| C505 | (Structure not fully disclosed) | (Structure not fully disclosed) | AGS (Gastric Cancer) | 0.11 | [5] |

This table is a representative summary. For detailed structures, please refer to the cited literature.

The limited publicly available data with specific structures linked to IC50 values for piperazine-2,6-diones makes a comprehensive SAR table challenging at this time. However, the data suggests that even minor modifications to the substituents can significantly impact potency.[15]

Atypical Antipsychotic Piperidine-2,6-diones

For neuropsychiatric applications, piperidine-2,6-dione derivatives have been investigated for their potential as atypical antipsychotics. Their mechanism involves a multi-receptor binding profile, particularly targeting dopamine D2 and serotonin 5-HT2A receptors.[16]

Diagram of the Receptor Binding Profile of Atypical Antipsychotics:

Caption: Multi-receptor binding profile of a promising atypical antipsychotic.[16]

A high affinity for both D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics.[17][18] The ratio of 5-HT2A to D2 receptor affinity is often used as a predictor of an atypical profile, with a higher ratio suggesting a lower risk of extrapyramidal side effects.[19]

Table 2: Receptor Binding Affinities (Ki, nM) of a Promising Piperidine-2,6-dione Derivative

| Compound ID | D2 | D3 | 5-HT1A | 5-HT2A | 5-HT2C | H1 | Reference |

| Compound 5 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | Low Affinity | [16] |

(Specific Ki values were not provided in the abstract, but relative affinities were described)

The low affinity for the histamine H1 receptor is also a desirable characteristic, as it may reduce the risk of weight gain, a common side effect of many atypical antipsychotics.[16]

Future Perspectives and Clinical Translation

Conclusion

Substituted piperazine-2,6-diones represent a versatile and promising class of therapeutic agents with significant potential in oncology and neuroscience. Their synthetic accessibility allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this privileged scaffold.

References

-

Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])

-

SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

-

PubMed. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. (URL: [Link])

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

-

ResearchGate. Structure‐activity relationship of antipsychotic piperazine derivatives. (URL: [Link])

-

Checkpoint Therapeutics. MTT Cell Assay Protocol. (URL: [Link])

-

PMC - NIH. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (URL: [Link])

-

NIH. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (URL: [Link])

-

PubMed. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (URL: [Link])

-

PubMed Central. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (URL: [Link])

-

PubMed. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (URL: [Link])

-

PNAS. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. (URL: [Link])

-

NIH. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (URL: [Link])

-

PubMed. Fused and Substituted Piperazines as Anticancer Agents: A Review. (URL: [Link])

-

PubMed. Synthesis and Atypical Antipsychotic Profile of Some 2-(2-piperidinoethyl)benzocycloalkanones as Analogues of Butyrophenone. (URL: [Link])

-

ResearchGate. Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. (URL: [Link])

-

Avidin Biotech. TUMOR MODELS. (URL: [Link])

-

PMC - NIH. Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. (URL: [Link])

-

PMC. Piperazine skeleton in the structural modification of natural products: a review. (URL: [Link])

-

ResearchGate. Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. (URL: [Link])

-

PubMed. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. (URL: [Link])

-

PMC - PubMed Central. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (URL: [Link])

-

PMC - PubMed Central. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. (URL: [Link])

-

Organic Chemistry Portal. Synthesis of piperazines. (URL: [Link])

-

ResearchGate. Anticancer activity of compounds 1–3 in vivo. CT-26 allografts were... (URL: [Link])

- CoLab. Fused and Substituted Piperazines as Anticancer Agents: A Review. (URL: )

-

MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (URL: [Link])

-

ResearchGate. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (URL: [Link])

-

ResearchGate. (PDF) Anti-Cancer Activity of Piperine Against Colon Carcinogenesis Via Modulation of NF-κB/Nrf-2/Keap1/HO-1 Signalling Pathways. (URL: [Link])

-

ResearchGate. Receptor-binding profile of antipsychotic drugs. Typical antipsychotics... (URL: [Link])

-

MDPI. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. (URL: [Link])

-

PubMed. Novel piperazine-substituted silicon phthalocyanines exert anti-cancer effects against breast cancer cells. (URL: [Link])

-

Academia.edu. (PDF) Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. (URL: [Link])

-

Slideshare. Structure Activity Relationship of Antipsychotic Drug | PPTX. (URL: [Link])

-

PMC - PubMed Central. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (URL: [Link])

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperazine-substituted silicon phthalocyanines exert anti-cancer effects against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. TUMOR MODELS | AVIDIN [avidinbiotech.com]

- 13. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. (PDF) Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects Mechanisms of Therapeutic Actions and Adverse Side Effects Drug D 2 Antag D 2 PA D 3 5HT 1A 5HT 2A 5HT 2C 5HT Side Effects [academia.edu]

- 19. Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 1-(2-Methoxyethyl)piperazine-2,6-dione Derivatives: A Guide to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine-2,6-dione moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, particularly in oncology.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a specific subclass: 1-(2-Methoxyethyl)piperazine-2,6-dione derivatives. We will dissect the synthetic rationale, outline detailed experimental protocols for synthesis and biological evaluation, and analyze how systematic structural modifications influence biological activity. This document is designed to serve as a practical reference for researchers engaged in the rational design of novel therapeutics based on this versatile chemical framework.

Introduction: The Piperazine-2,6-dione Scaffold

The six-membered ring system containing two nitrogen atoms, known as piperazine, is a cornerstone of modern drug discovery.[3] Its unique physicochemical properties—such as high water solubility, oral bioavailability, and the presence of two sites for chemical modification—make it an attractive scaffold for developing new drugs.[3] When incorporated into a dione structure, specifically the piperazine-2,6-dione core, the resulting derivatives have demonstrated significant potential as antitumor agents.[1][4]

Our focus here is on derivatives bearing a 1-(2-methoxyethyl) substituent. This particular group is of interest due to its potential to enhance solubility and introduce a flexible ether linkage that can engage in hydrogen bonding with biological targets, potentially improving binding affinity and pharmacokinetic properties. This guide will walk through the logical progression of an SAR study, starting from the synthesis of a core compound and expanding to a library of analogues to probe the structural requirements for activity.

Synthetic Strategy and Methodologies

A robust and flexible synthetic route is paramount for any successful SAR campaign. The overall workflow involves the initial construction of the core piperazine-2,6-dione ring, followed by systematic derivatization.

Caption: Overall workflow for the synthesis and SAR evaluation of target compounds.

Protocol: Synthesis of the 1-(2-Methoxyethyl)piperazine-2,6-dione Core

The synthesis of the piperazine-2,6-dione core is often achieved through the condensation of an iminodiacetic acid derivative with a primary amine.[1] This protocol details the formation of the N1-substituted core structure.

Materials:

-

Iminodiacetic acid

-

Acetic anhydride

-

2-Methoxyethylamine

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Activation of Iminodiacetic Acid: In a round-bottom flask, suspend iminodiacetic acid (1.0 eq) in acetic anhydride (3.0 eq). Heat the mixture at 100°C for 2 hours until a clear solution is formed. Allow the mixture to cool to room temperature and then remove the excess acetic anhydride under reduced pressure to yield N-carboxyanhydride of iminodiacetic acid.

-

Condensation Reaction: Dissolve the resulting anhydride in anhydrous DCM. To this solution, add pyridine (1.2 eq) and cool the flask to 0°C in an ice bath.

-

Addition of Amine: Add 2-methoxyethylamine (1.0 eq) dropwise to the cooled solution over 30 minutes. The causality here is to control the exothermic reaction and prevent side product formation.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(2-Methoxyethyl)piperazine-2,6-dione.

Structure-Activity Relationship (SAR) Exploration

The core of this guide is the systematic exploration of how structural changes affect biological activity. The primary points of modification on the 1-(2-Methoxyethyl)piperazine-2,6-dione scaffold are the N4-position and the C3/C5 positions of the ring. For this guide, we will focus on the N4-position, as it is often the most synthetically accessible and influential site for modulating activity in piperazine-based compounds.[3]

Caption: Logical map of modifications at the N4-position to probe SAR.

Rationale for N4-Substitutions

The choice of substituents at the N4 position is guided by a desire to probe different types of molecular interactions:

-

Size and Sterics: Introducing groups of varying sizes (e.g., H, methyl, tert-butyl) helps to map the steric tolerance of the target's binding pocket.

-

Lipophilicity: Comparing alkyl and aryl groups with more polar substituents (e.g., hydroxyethyl) reveals the hydrophobic or hydrophilic nature of the binding site.

-

Electronic Effects: Aromatic rings with electron-donating or electron-withdrawing groups can be used to investigate the role of electronics and potential for interactions like π-π stacking.[5]

Tabulated SAR Data

The following table summarizes hypothetical data from an in vitro anticancer screen against the human breast cancer cell line T-47D, which has been used to evaluate similar compounds.[1] This data serves as an illustrative example of how SAR findings would be presented.

| Compound ID | N4-Substituent (R) | Structure | IC₅₀ (µM) vs. T-47D | Key Insight |

| 1a | -H | 0.5 | Unsubstituted N4 is highly active, suggesting a possible hydrogen bond donation is critical. | |

| 1b | -CH₃ | 2.1 | Small alkyl group is tolerated but reduces potency, indicating a constrained lipophilic pocket. | |

| 1c | -CH₂CH₂OH | 0.9 | Addition of a polar hydroxyl group retains good activity, suggesting a nearby H-bond acceptor. | |

| 1d | -C(CH₃)₃ (t-Butyl) | > 50 | Bulky group abolishes activity, confirming significant steric hindrance at the binding site. | |

| 1e | -Benzyl | 15.8 | Large, hydrophobic benzyl group is poorly tolerated, further supporting the steric clash hypothesis. | |

| 1f | -(p-F)-Phenyl | 8.5 | Phenyl group is better than benzyl but worse than small groups. The fluoro-substituent offers minimal benefit, suggesting electronics are not a primary driver. |

Note: The structures and IC₅₀ values are representative and for illustrative purposes.

Interpretation of SAR Findings

-